molecular formula C15H17NO2S B086610 1-Naphthalen-2-ylsulfonylpiperidine CAS No. 71862-59-4

1-Naphthalen-2-ylsulfonylpiperidine

Cat. No. B086610
CAS RN: 71862-59-4
M. Wt: 275.4 g/mol
InChI Key: HPIVQSYLMYADQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalen-2-ylsulfonylpiperidine, also known as NS8593, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 and has since been the subject of numerous scientific investigations.

Mechanism Of Action

1-Naphthalen-2-ylsulfonylpiperidine acts as a positive modulator of TRPV4 channels, increasing their activity and leading to an influx of calcium ions into cells. This influx of calcium ions can activate downstream signaling pathways, leading to a variety of physiological effects. 1-Naphthalen-2-ylsulfonylpiperidine has also been shown to inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

1-Naphthalen-2-ylsulfonylpiperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of TRPV4 channels, leading to increased calcium influx and downstream signaling. This can result in increased cell proliferation, migration, and differentiation. 1-Naphthalen-2-ylsulfonylpiperidine has also been shown to inhibit COX-2 activity, leading to reduced inflammation.

Advantages And Limitations For Lab Experiments

1-Naphthalen-2-ylsulfonylpiperidine has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, 1-Naphthalen-2-ylsulfonylpiperidine also has some limitations. Its effects on TRPV4 channels may vary depending on the cell type and experimental conditions used, making it difficult to draw definitive conclusions about its mechanism of action. Additionally, its effects on other ion channels and signaling pathways are not well understood, limiting its potential applications in some fields.

Future Directions

There are several future directions for research on 1-Naphthalen-2-ylsulfonylpiperidine. One area of interest is its potential applications in cancer research. 1-Naphthalen-2-ylsulfonylpiperidine has been shown to inhibit the activity of COX-2, which is often overexpressed in cancer cells. This suggests that 1-Naphthalen-2-ylsulfonylpiperidine may have anti-tumor properties, making it a potential candidate for cancer therapy. Another area of interest is its potential applications in cardiovascular research. 1-Naphthalen-2-ylsulfonylpiperidine has been shown to modulate ion channels involved in cardiac function, making it a potential candidate for the treatment of heart disease. Finally, further studies are needed to elucidate the full range of 1-Naphthalen-2-ylsulfonylpiperidine's effects on ion channels and signaling pathways, which may reveal new potential applications for this compound.

Synthesis Methods

1-Naphthalen-2-ylsulfonylpiperidine is synthesized through a multi-step process that involves the reaction of naphthalene-2-sulfonyl chloride with piperidine. The resulting product is then purified through column chromatography. The final compound is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1-Naphthalen-2-ylsulfonylpiperidine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cardiology, and cancer research. It has been shown to modulate ion channels, including the transient receptor potential vanilloid 4 (TRPV4) channel, which is involved in a wide range of physiological processes. 1-Naphthalen-2-ylsulfonylpiperidine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

71862-59-4

Product Name

1-Naphthalen-2-ylsulfonylpiperidine

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonylpiperidine

InChI

InChI=1S/C15H17NO2S/c17-19(18,16-10-4-1-5-11-16)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2

InChI Key

HPIVQSYLMYADQE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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